molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0

benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B6434717
CAS No.: 2640958-49-0
M. Wt: 203.24 g/mol
InChI Key: XDPIRPFEYNZMFI-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring.

Properties

IUPAC Name

N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPIRPFEYNZMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with methyl isocyanate, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production often employs a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine exhibits significant antimicrobial activity against various pathogens. The following table summarizes its inhibitory effects on selected microorganisms:

MicroorganismActivity
Staphylococcus aureusInhibitory
Klebsiella pneumoniaeInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaInhibitory
Aspergillus flavusAntifungal

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The oxadiazole derivatives have been studied for their anticancer properties. Research has shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For instance, studies have reported that certain derivatives exhibit cytotoxic activity with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .

Medicinal Chemistry Applications

This compound is being investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. The presence of the oxadiazole moiety allows for the modulation of biological activity through structural modifications.

Case Studies

  • Enzyme Inhibition : A study demonstrated that oxadiazole derivatives can serve as potent inhibitors of various enzymes involved in disease pathways, including proteases related to viral infections .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory effects in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

The compound's structure suggests it may also be useful in agricultural applications as a pesticide or herbicide. The oxadiazole group is known for its effectiveness in inhibiting pest growth and development. Its application could lead to the development of environmentally friendly agrochemicals.

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions:

Synthetic Routes

  • Cyclization : The compound can be synthesized via cyclization methods involving hydrazides or amidines.
  • Nucleophilic Substitution : This reaction allows for the introduction of various substituents on the oxadiazole ring.

Reaction Conditions

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.

Mechanism of Action

The mechanism of action of benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine is a compound that integrates a benzyl group, a methyl group, and an oxadiazole moiety. The oxadiazole structure is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H12_{12}N4_{4}O. Its structure includes:

  • A benzyl group (C6_6H5_5CH2_2-)
  • A methyl group (CH3_3-)
  • An oxadiazole ring (C2_2N2_2O)

The oxadiazole ring contributes significantly to the compound's biological activity due to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal activities. For example, studies have shown that certain oxadiazole derivatives can inhibit the growth of various pathogens including Mycobacterium bovis and Neisseria gonorrhoeae .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundNeisseria gonorrhoeae0.03–0.125
1,3,4-Oxadiazole DerivativeMycobacterium bovis0.003–0.03
Sulfonamide-OxadiazoleDengue Virus ProteaseIC50 < 10

2. Anticancer Properties
The potential anticancer effects of this compound have also been highlighted in recent studies. The compound may inhibit cell proliferation and angiogenesis in tumor tissues. For instance, related oxadiazole compounds have shown promising results in inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis .

Table 2: Anticancer Activity of Related Oxadiazole Compounds

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference
This compoundMMP-2-9.0
Benzodiazepine-Oxadiazole HybridDENV2 NS2B/NS3 Protease-7.8

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as MMPs and proteases involved in viral replication.
  • Cellular Interaction : The oxadiazole moiety enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Case Studies

Several studies have investigated the biological effects of oxadiazole derivatives:

  • Antiviral Activity : A study synthesized a series of 1,3,4-oxadiazole derivatives that exhibited significant inhibition against Dengue virus proteases .
  • Neuroprotective Effects : Research on related compounds has shown neuroprotective properties through inhibition of β-secretase and reduction of amyloid β-peptide aggregation .

Chemical Reactions Analysis

Chemical Reactions Involving Oxadiazole Derivatives

While specific chemical reactions involving benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine are not extensively documented, understanding the reactivity of oxadiazole derivatives can provide insights into potential reactions. Oxadiazole derivatives are known to participate in various chemical reactions, including:

  • Cyclization Reactions : These are common in the synthesis of oxadiazoles, often involving the cyclization of acylthiosemicarbazides or hydrazides .

  • Coupling Reactions : These can be used to modify the oxadiazole ring by attaching different functional groups .

  • Nucleophilic Substitution : Oxadiazoles can undergo nucleophilic substitution reactions, which are useful for introducing new substituents onto the ring .

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including those with benzyl and methyl substituents, have shown significant biological activities, including:

  • Antimicrobial Activity : Many oxadiazoles exhibit antimicrobial properties, making them candidates for drug development.

  • Anticancer Activity : Some oxadiazoles have demonstrated anticancer potential by targeting specific cellular pathways .

Data and Findings

While specific data on this compound is limited, the following table summarizes general trends in the synthesis and biological activities of oxadiazole derivatives:

Compound TypeSynthesis MethodBiological Activity
1,3,4-OxadiazolesCondensation/Oxidative CyclizationAntimicrobial, Anticancer
5-Substituted OxadiazolesIodine-assisted cyclizationVarious pharmacological profiles
Benzyl-Substituted OxadiazolesCoupling reactionsPotential therapeutic applications

Q & A

Q. What are the established synthetic routes for benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of hydrazides with cyanogen bromide or carbon disulfide .
  • Step 2 : Alkylation of the oxadiazole nitrogen using methyl iodide or benzyl chloride under basic conditions (e.g., NaH in dry THF) .
  • Step 3 : Coupling with benzylmethylamine via nucleophilic substitution or reductive amination. Optimization strategies include solvent selection (e.g., THF for moisture-sensitive steps), controlled temperature (reflux for cyclization), and stoichiometric adjustments to minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methylene (-CH2_2-) linkages, benzyl protons, and oxadiazole ring signals. For example, oxadiazole C=N peaks appear at ~160–165 ppm in 13^13C NMR .
  • IR Spectroscopy : Stretching vibrations for C=N (1598–1671 cm1^{-1}) and N-H (3342 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of benzyl groups) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Potential : DPPH radical scavenging assays to measure IC50_{50} values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of its anticancer activity?

  • Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., topoisomerase II, EGFR kinase). The oxadiazole ring may act as a hydrogen-bond acceptor, while the benzyl group engages in hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. What structural modifications enhance its bioactivity while minimizing toxicity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring to improve membrane permeability. Conversely, bulky substituents may reduce metabolic degradation .
  • Hybrid Derivatives : Conjugate with quinazoline or benzimidazole moieties to enhance DNA intercalation or kinase inhibition .

Q. How do crystallographic studies resolve conflicting spectral data about its conformation?

Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : N-H···N interactions between the oxadiazole and amine groups stabilize the structure .
  • π-π Stacking : Benzyl-aromatic interactions (3.58–3.71 Å spacing) influence packing and solubility . These findings validate NMR assignments (e.g., upfield shifts due to ring currents) .

Q. What in vivo models are appropriate for validating its pharmacokinetic and therapeutic efficacy?

  • Pharmacokinetics : Administer orally to rodent models and measure plasma half-life via LC-MS. The methyl group may improve bioavailability by reducing first-pass metabolism .
  • Efficacy : Xenograft models (e.g., murine breast cancer) to assess tumor regression and compare to reference drugs (e.g., doxorubicin) .

Q. How can conflicting SAR data from analogous oxadiazole derivatives be reconciled?

  • Meta-Analysis : Compare IC50_{50} values across studies, noting substituent positioning. For example, para-substituted benzyl groups often show higher antimicrobial activity than ortho analogs due to steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .

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